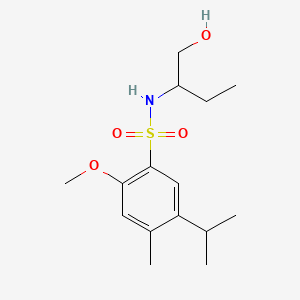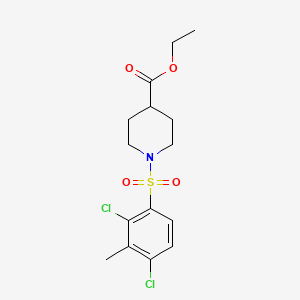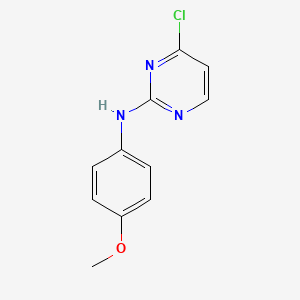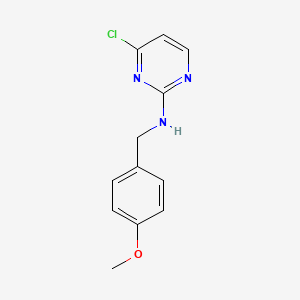amine CAS No. 1206122-23-7](/img/structure/B603112.png)
[(4-Ethoxy-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-3-methylphenyl)sulfonylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring, as well as a 2-methylcyclohexylamine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the sulfonylation of 4-ethoxy-3-methylphenol with a suitable sulfonyl chloride, followed by the introduction of the 2-methylcyclohexylamine group through nucleophilic substitution. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (4-Ethoxy-3-methylphenyl)sulfonylamine may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters, such as temperature and pressure. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-3-methylphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various physiological effects. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
(4-Ethoxy-3-methylphenyl)sulfonylamine can be compared to other sulfonyl-containing compounds, such as:
(4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a cyclohexylamine moiety.
[(4-Ethoxy-3-methylphenyl)sulfonyl]benzylamine: Features a benzylamine group instead of a cyclohexylamine group.
The uniqueness of (4-Ethoxy-3-methylphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1206122-23-7 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4g/mol |
IUPAC Name |
4-ethoxy-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-16-10-9-14(11-13(16)3)21(18,19)17-15-8-6-5-7-12(15)2/h9-12,15,17H,4-8H2,1-3H3 |
InChI Key |
ZJVDCIWTUJAVQR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603037.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603040.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)



![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
